2-(Thiophen-3-yl)pyridin-4(1H)-one
Overview
Description
2-(Thiophen-3-yl)pyridin-4(1H)-one, also known as TPO, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TPO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated extensively.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE a potential candidate for such applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in the production of OLEDs.
Anti-Cancer Research
Thiophene derivatives exhibit many pharmacological properties such as anti-cancer . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in anti-cancer research.
Metal Ion Detection
Research has shown that thiophene derivatives can be used to evaluate the selectivity of probes with various metal ions . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in the development of new metal ion detection methods.
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in anti-fibrosis research.
Organic Synthesis
4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . This suggests that 4-HYDROXY-2-(THIOPHEN-3-YL)PYRIDINE could potentially be used in organic synthesis.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include this compound, have been studied extensively due to their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For example, some thiophene derivatives are known to inhibit tyrosinase, a key enzyme in the melanin biosynthetic pathway .
Biochemical Pathways
For instance, some thiophene derivatives have been found to inhibit tyrosinase, affecting the early stages of melanogenesis .
Pharmacokinetics
Thiophene derivatives are generally known for their stability and bioavailability .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It is known that the stability of thiophene derivatives can be influenced by factors such as air and moisture .
properties
IUPAC Name |
2-thiophen-3-yl-1H-pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-1-3-10-9(5-8)7-2-4-12-6-7/h1-6H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZVLNCYOKEIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671703 | |
Record name | 2-(Thiophen-3-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)pyridin-4(1H)-one | |
CAS RN |
1159814-55-7 | |
Record name | 2-(Thiophen-3-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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